[(4-Methylquinolin-2-yl)sulfanyl]acetic acid
Description
Properties
IUPAC Name |
2-(4-methylquinolin-2-yl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-6-11(16-7-12(14)15)13-10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRXFOXCAABCMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid typically involves the reaction of 4-methylquinoline with a suitable thiolating agent to introduce the sulfanyl group at the 2-position. This intermediate is then reacted with a halogenated acetic acid derivative under basic conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
[(4-Methylquinolin-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Esters and amides.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₂H₁₁NO₂S
- Melting Point : 117°C
- IUPAC Name : [(4-Methyl-2-quinolinyl)sulfanyl]acetic acid
The compound's structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and biochemistry.
Medicinal Chemistry
[(4-Methylquinolin-2-yl)sulfanyl]acetic acid has been explored for its potential as a drug candidate due to its biological activities:
- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
- Anticancer Properties : The compound has shown promising results in antiproliferative assays against several cancer cell lines. For instance:
| Cell Line | GI50 (nM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Induces apoptosis through DNA damage |
| A549 (Lung) | 20 | Inhibits tubulin polymerization |
| HCT116 (Colon) | 10 | Cell cycle arrest at G0/G1 phase |
These findings suggest that the compound can effectively inhibit cancer cell growth by inducing apoptosis and disrupting critical cellular functions.
The biological activity of this compound is primarily attributed to:
- DNA Intercalation : The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death.
- Protein Interaction : The thioether linkage may interact with proteins, affecting their activity and triggering various cellular pathways that result in biological effects.
Industrial Applications
In addition to its medicinal uses, this compound serves as a valuable building block in synthetic chemistry. It is utilized in the development of materials with specific properties such as fluorescence or conductivity, making it relevant in optoelectronics and electrochromic devices.
In Vivo Studies
A study evaluated the pharmacokinetic properties of this compound in nude mice bearing MCF-7 xenograft tumors. The results indicated a significant reduction in tumor size after treatment with the compound, supporting its potential as an effective anticancer agent.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. These studies suggest that the compound binds effectively to the active sites of key enzymes, inhibiting their function and leading to reduced tumor growth.
Mechanism of Action
The mechanism of action of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or inhibit enzymes by binding to their active sites. The sulfanyl group may enhance binding affinity through additional interactions, while the acetic acid moiety can participate in hydrogen bonding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Quinoline Cores
2-(4-Methyl-2-phenylquinolin-3-yl)acetic Acid Hydrochloride
- Structure : Differs in substituent positions: phenyl at C2 and acetic acid at C3, with a methyl group at C3.
- Key Differences :
2-[(4-Fluorophenyl)thio]acetic Acid
- Structure: Lacks the quinoline core; features a fluorophenyl-thioether linked to acetic acid.
- Electronic Effects: Fluorine introduces electronegativity, increasing lipophilicity (logP ~1.3) compared to the quinoline-based target compound .
Heterocyclic Variants
(3-Methylquinoxalin-2-yl)sulfanylacetic Acid
- Structure: Quinoxaline core (two nitrogen atoms) instead of quinoline, with methyl at C3 and phenyl-sulfanyl-acetic acid at C2.
- Substitution Pattern: Methyl at C3 (vs. C4 in the target compound) may sterically hinder interactions .
2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetic Acid
- Structure : Piperidine-derived ketone linked via sulfanyl-acetic acid.
- Functional Groups: The ketone and piperidine groups introduce basicity and hydrogen-bond acceptors, differing from the quinoline’s aromatic nitrogen .
Sulfur/Selenium Substitution Analogs
(4-Pyridoylselenyl)acetic Acid
- Structure : Selenium replaces sulfur in the thioether linkage, attached to a pyridine ring.
- Key Differences: Redox Activity: Selenium’s lower electronegativity and higher polarizability may enhance radical scavenging or catalytic properties. Stability: Selenoethers are generally less stable than thioethers under oxidative conditions .
Comparative Data Table
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| [(4-Methylquinolin-2-yl)sulfanyl]acetic Acid | Quinoline | C4-methyl, C2-sulfanyl-acetic acid | ~257.3 (calculated) | Potential antimicrobial activity | |
| 2-(4-Methyl-2-phenylquinolin-3-yl)acetic Acid Hydrochloride | Quinoline | C4-methyl, C2-phenyl, C3-acetic acid | 313.78 | Enhanced solubility (HCl salt) | |
| (3-Methylquinoxalin-2-yl)sulfanylacetic Acid | Quinoxaline | C3-methyl, C2-phenyl-sulfanyl-acetic acid | 336.4 (calculated) | Electron-deficient core | |
| 2-[(4-Fluorophenyl)thio]acetic Acid | Benzene | C4-fluoro, thioether-acetic acid | 186.2 | High lipophilicity | |
| (4-Pyridoylselenyl)acetic Acid | Pyridine | Selenoether-acetic acid | ~199.1 (calculated) | Redox-active moiety |
Biological Activity
[(4-Methylquinolin-2-yl)sulfanyl]acetic acid is a compound with significant biological activity, characterized by its unique structural features, including a quinoline ring, a sulfanyl group, and an acetic acid moiety. This article explores its biological activities, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₁NO₂S
- Molecular Weight : Approximately 233.29 g/mol
- Structural Features :
- Quinoline ring substituted at the 4-position with a methyl group.
- A sulfanyl group linked to an acetic acid moiety.
This compound serves as an important intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Biological Activities
Research indicates that this compound exhibits various biological activities:
-
Antimicrobial Properties :
- Demonstrated effectiveness against a range of bacterial strains.
- Potential use in developing new antimicrobial agents due to its ability to inhibit microbial growth.
- Anticancer Activity :
- Anti-inflammatory Effects :
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- DNA Intercalation : The quinoline ring can intercalate into DNA, disrupting normal cellular functions and leading to cell death.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression and inflammation by binding to their active sites. The sulfanyl group enhances binding affinity through additional interactions.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| [(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid | Ethoxy group at the 6-position | Different solubility characteristics |
| [(4-Hydroxyquinolin-2-yl)sulfanyl]acetic acid | Hydroxy group instead of methyl | Potentially enhanced biological activity due to hydroxyl |
| [(2-Methylquinolin-4-yl)sulfanyl]acetic acid | Methyl substitution at the 2-position | Variability in biological activity |
The unique combination of the quinoline structure, sulfanyl linkage, and acetic acid moiety grants this compound distinct reactivity patterns and biological activities compared to its analogs.
Case Studies and Research Findings
- Anticancer Studies :
-
Antimicrobial Research :
- Investigations into its antimicrobial efficacy revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
- Anti-inflammatory Applications :
Q & A
Basic: What are the recommended synthetic routes for [(4-Methylquinolin-2-yl)sulfanyl]acetic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or Michael addition reactions. For example:
- Nucleophilic Thiol-Ether Formation: React 4-methylquinoline-2-thiol with chloroacetic acid under basic conditions (e.g., NaOH in ethanol/water at 60–80°C) .
- Optimization Tips:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol balances cost and safety .
- Base Selection: KOH or NaHCO₃ minimizes side reactions compared to stronger bases .
- Purity Control: Post-synthesis purification via recrystallization (hexanes/ethyl acetate) or column chromatography (silica gel, 1:2 ethyl acetate/hexane) improves yield .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): ESI-MS in negative mode detects [M-H]⁻ ions; exact mass should match theoretical m/z (e.g., C₁₂H₁₁NO₂S: 265.04) .
- High-Performance Liquid Chromatography (HPLC): Use C18 columns (e.g., Purospher® STAR) with acetonitrile/water gradients to assess purity (>95%) .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Data Collection: Use single-crystal diffractometers (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å). Optimize crystal growth via vapor diffusion (hexanes/ethyl acetate) .
- Structure Solution:
- Example Data: A monoclinic P2₁/c space group with a = 6.5722 Å, b = 22.4650 Å, and Z = 4 was reported for a related sulfanyl-acetic acid compound .
Advanced: How should researchers address contradictions between observed and expected reaction products?
Methodological Answer:
- Case Study: describes an unexpected cyclohexyl-methanone product from a Michael addition-aldol sequence. Resolution strategies include:
- Mechanistic Probing: Conduct DFT calculations to compare energy barriers for expected vs. observed pathways .
- Intermediate Trapping: Quench reactions at timed intervals and analyze intermediates via LC-MS .
- Kinetic Studies: Vary temperature (25–80°C) and monitor reaction progress via ¹H NMR to identify rate-determining steps .
Advanced: What computational methods aid in predicting the reactivity of this compound?
Methodological Answer:
- Molecular Modeling:
- Density Functional Theory (DFT): Calculate Fukui indices (Gaussian 16, B3LYP/6-311++G**) to identify nucleophilic (sulfanyl group) and electrophilic (quinoline ring) sites .
- Docking Studies (AutoDock Vina): Predict binding affinities for biological targets (e.g., enzymes with thiol-reactive sites) using the carboxylic acid moiety as an anchor .
- Reaction Pathway Analysis: IRC (Intrinsic Reaction Coordinate) calculations in ORCA 5.0 verify transition states in Michael addition mechanisms .
Basic: How can researchers ensure reproducibility in synthesizing this compound?
Methodological Answer:
- Standardized Protocols:
- Batch Consistency: Use identical HPLC conditions (e.g., 70:30 acetonitrile/water, 1.0 mL/min) to compare retention times (RT ≈ 6.2 min) across syntheses .
Advanced: What strategies mitigate challenges in crystallizing this compound?
Methodological Answer:
- Crystallization Screens: Use combinatorial matrices (e.g., Hampton Research Crystal Screen) with 96 conditions (pH 4–9, PEG/ionic solutions) .
- Additive Screening: Introduce co-formers (e.g., nicotinamide) to stabilize π-π stacking between quinoline rings .
- Temperature Gradients: Slow cooling (0.5°C/hour) from 60°C to 4°C enhances crystal nucleation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
